molecular formula C13H22O3 B14734549 2-Butyl-2-ethyl-1-(furan-2-yl)propane-1,3-diol CAS No. 4946-78-5

2-Butyl-2-ethyl-1-(furan-2-yl)propane-1,3-diol

Cat. No.: B14734549
CAS No.: 4946-78-5
M. Wt: 226.31 g/mol
InChI Key: NQVJBEBKSHDOLT-UHFFFAOYSA-N
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Description

2-Butyl-2-ethyl-1-(furan-2-yl)propane-1,3-diol is an organic compound that features a furan ring attached to a propane-1,3-diol backbone. This compound is of interest due to its unique structure, which combines hydrophobic and hydrophilic properties, making it useful in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-2-ethyl-1-(furan-2-yl)propane-1,3-diol can be achieved through a multi-step process. One common method involves the aldol addition of 2-ethylhexanal followed by hydrogenation. Another approach is the hydroxymethylation catalyzed by alkali hydroxides and Cannizzaro-type disproportionation with formaldehyde . The reaction is highly exothermic and requires careful control of the base catalyst addition rate.

Industrial Production Methods

Industrial production of this compound typically involves the aldol condensation of n-butyraldehyde to produce 2-ethylhexanal, which is then subjected to selective hydrogenation steps . This method is preferred due to its efficiency and the high yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-2-ethyl-1-(furan-2-yl)propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The furan ring allows for electrophilic substitution reactions, which can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Butyl-2-ethyl-1-(furan-2-yl)propane-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Butyl-2-ethyl-1-(furan-2-yl)propane-1,3-diol exerts its effects involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The furan ring can participate in π-π stacking interactions, while the diol groups can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Butyl-2-ethyl-1,3-propanediol: Similar structure but lacks the furan ring.

    Neopentyl glycol: Another diol with different substituents, offering different physical properties.

    2-Ethyl-2-butyl-1,3-propanediol: Similar backbone but different functional groups.

Uniqueness

2-Butyl-2-ethyl-1-(furan-2-yl)propane-1,3-diol is unique due to the presence of the furan ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring specific interactions with other molecules.

Properties

CAS No.

4946-78-5

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

2-butyl-2-ethyl-1-(furan-2-yl)propane-1,3-diol

InChI

InChI=1S/C13H22O3/c1-3-5-8-13(4-2,10-14)12(15)11-7-6-9-16-11/h6-7,9,12,14-15H,3-5,8,10H2,1-2H3

InChI Key

NQVJBEBKSHDOLT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)(CO)C(C1=CC=CO1)O

Origin of Product

United States

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